Tucidinostat-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

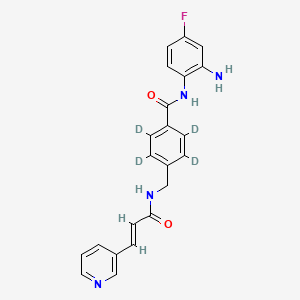

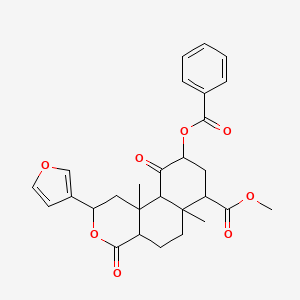

Tucidinostat-d4, also known as Chidamide-d4, is an isotope-labeled compound of Tucidinostat. Tucidinostat is a novel histone deacetylase (HDAC) inhibitor that belongs to the benzamide class. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10. This compound has shown significant potential in cancer treatment due to its ability to modulate gene expression by altering chromatin structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tucidinostat-d4 involves the incorporation of deuterium atoms into the Tucidinostat molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. the general approach involves the selective deuteration of specific positions in the Tucidinostat molecule to produce the deuterium-labeled analog.

Industrial Production Methods

Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps for deuterium incorporation. The process typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The production methods are optimized to meet regulatory standards for pharmaceutical compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Tucidinostat-d4, like its non-deuterated form, undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in various functionalized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Tucidinostat-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of HDAC inhibition and to develop new HDAC inhibitors.

Biology: Employed in research to understand the role of HDACs in gene expression and chromatin remodeling.

Medicine: Investigated for its potential in treating various cancers, including peripheral T-cell lymphoma, advanced breast cancer, and adult T-cell leukemia-lymphoma

Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

Tucidinostat-d4 exerts its effects by inhibiting histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels of histone H3, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include HDAC1, HDAC2, HDAC3, and HDAC10. The pathways involved in its mechanism of action include the modulation of gene expression, induction of apoptosis, and alteration of the tumor microenvironment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Entinostat: Another benzamide class HDAC inhibitor with similar selectivity for Class I HDACs.

Vorinostat: A hydroxamic acid-based HDAC inhibitor with broader HDAC selectivity.

Romidepsin: A cyclic peptide HDAC inhibitor with selectivity for Class I HDACs.

Uniqueness of Tucidinostat-d4

This compound is unique due to its selective inhibition of both Class I and Class IIb HDACs, which allows for a more targeted approach in cancer therapy. Additionally, the incorporation of deuterium atoms enhances its stability and metabolic profile, making it a valuable tool in pharmacokinetic studies .

Eigenschaften

Molekularformel |

C22H19FN4O2 |

|---|---|

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

N-(2-amino-4-fluorophenyl)-2,3,5,6-tetradeuterio-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D |

InChI-Schlüssel |

SZMJVTADHFNAIS-NFKQYAPMSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1CNC(=O)/C=C/C2=CN=CC=C2)[2H])[2H])C(=O)NC3=C(C=C(C=C3)F)N)[2H] |

Kanonische SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)

![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)

![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)

![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid](/img/structure/B11932769.png)

![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

![2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B11932784.png)

![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)